molecular formula C9H12ClN3O B1380965 2-Amino-6-chloro-4-morpholinopyridine CAS No. 1285603-68-0

2-Amino-6-chloro-4-morpholinopyridine

Cat. No.: B1380965
CAS No.: 1285603-68-0
M. Wt: 213.66 g/mol
InChI Key: VLYQPOZBBSPQDR-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-morpholinopyridine is a chemical compound with the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.67 g/mol . It is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and a morpholino group at the 4-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-morpholinopyridine typically involves the reaction of 2-amino-6-chloropyridine with morpholine under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reactants and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-morpholinopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Amino-6-chloro-4-morpholinopyridine is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-morpholinopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, while the morpholino group enhances the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-morpholinopyridine: Similar in structure but with different positional isomerism.

    2-Amino-6-chloro-4-methylpyridine: Contains a methyl group instead of a morpholino group.

    2-Amino-6-chloro-4-ethoxypyridine: Contains an ethoxy group instead of a morpholino group.

Uniqueness

2-Amino-6-chloro-4-morpholinopyridine is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-chloro-4-morpholin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYQPOZBBSPQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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